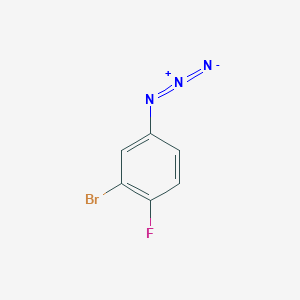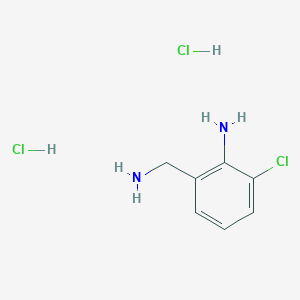
2-(Aminomethyl)-6-chloroaniline;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . The compound you mentioned seems to be a derivative of aniline, which is a primary amine, where one of the hydrogen atoms in the amino group is replaced by a 2-(aminomethyl) group and a chlorine atom is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure of similar compounds, such as 2-(aminomethyl)pyridine, can be viewed using computational chemistry tools .Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
- The compound 2-(Aminomethyl)-6-chloroaniline;dihydrochloride has been involved in chemical synthesis studies. For example, research conducted by Agababyan et al. (2002) focused on the aminomethylation reactions of similar compounds, resulting in stable crystalline substances, with their structures confirmed by spectroscopic data (Agababyan, Gevorgyan, Sarkisyan, & Tumadzhyan, 2002).
Environmental Degradation and Wastewater Treatment
- Wang and Wang (2021) studied the degradation of chloroaniline, a related compound, in chemical wastewater using ionizing radiation technology. This research is crucial for understanding the environmental impact and treatment methods for similar compounds (Wang & Wang, 2021).
Molecular Interaction Studies
- Molecular interactions of chloroaniline compounds, including 2-chloroaniline, have been examined through combined experimental and computational methods. Sekhar et al. (2016) investigated the thermophysical properties and molecular interactions of binary mixtures involving 2-chloroaniline (Sekhar, Gowrisankar, Venkatesulu, & Reddy, 2016).
Biological Degradation and Bioremediation
- The biological degradation of chloroanilines in polluted aquifers under methanogenic conditions was explored by Kuhn and Suflita (1989). This study contributes to understanding the bioremediation potential of microorganisms in environments contaminated with chloroaniline-based compounds (Kuhn & Suflita, 1989).
Mécanisme D'action
Target of Action
The primary target of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride is bacterial membranes . The compound is thought to promote bacterial membrane permeability, allowing antibiotics to reach their intracellular target .
Mode of Action
The compound interacts with its targets by accepting protons from its surroundings, leading to a stronger proton sponge effect . This interaction enhances the permeability of bacterial membranes, facilitating the entry of antibiotics into bacterial cells .
Biochemical Pathways
It is known that the compound plays a role in the disruption of bacterial membrane integrity . This disruption could potentially affect various biochemical pathways within the bacteria, particularly those associated with cell wall synthesis and maintenance.
Result of Action
The primary result of the action of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride is the disruption of bacterial membrane integrity . This disruption allows antibiotics to penetrate the bacterial cell and reach their intracellular targets, enhancing the effectiveness of antibiotic treatment .
Action Environment
The action, efficacy, and stability of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ability to accept protons and disrupt bacterial membranes . Additionally, factors such as temperature, presence of other chemicals, and bacterial resistance mechanisms could also influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
2-(aminomethyl)-6-chloroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-3-1-2-5(4-9)7(6)10;;/h1-3H,4,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPXNUYVZTIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-6-chloroaniline;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

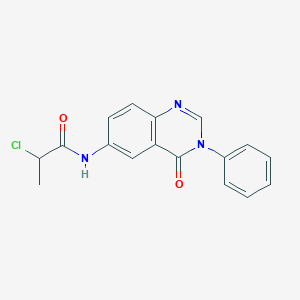
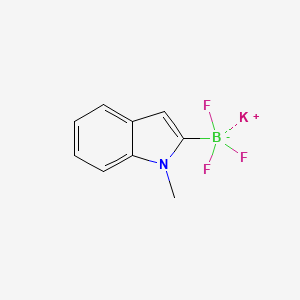

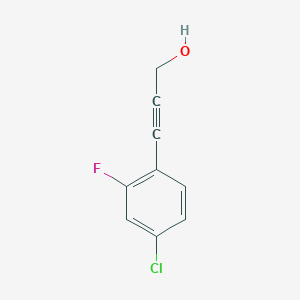
![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2451132.png)

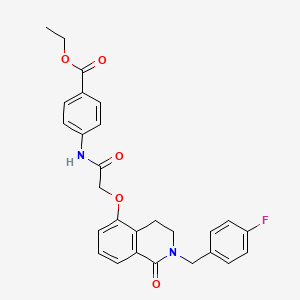
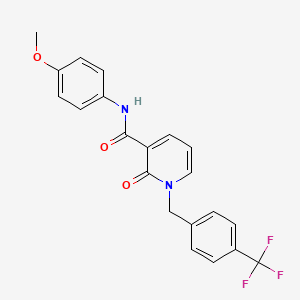

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2451141.png)
![N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2451142.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451143.png)
